Tetraallyl pyromellitate

Vue d'ensemble

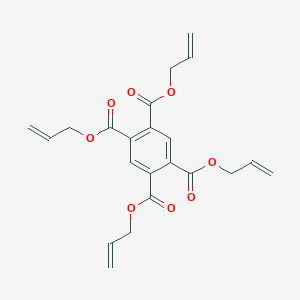

Description

Tetraallyl pyromellitate is a tetrafunctional ester derived from pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) and allyl alcohol. Its structure features four allyl ester groups attached to the aromatic benzene ring, enabling high reactivity in polymerization and crosslinking applications. This compound is synthesized via esterification of pyromellitic dianhydride with allyl alcohol under controlled conditions, often utilizing catalysts or transesterification methods to achieve regioselective substitution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraallyl pyromellitate is typically synthesized through the esterification of pyromellitic dianhydride with allyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of pyromellitic dianhydride and allyl alcohol into a reactor, where the esterification reaction takes place. The product is then separated and purified using industrial-scale distillation or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Tetraallyl pyromellitate undergoes various chemical reactions, primarily due to the reactive allyl groups. These reactions include:

Polymerization: The allyl groups can undergo free radical polymerization, leading to the formation of highly crosslinked polymer networks.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV light conditions.

Major Products:

Polymerization: Crosslinked polymer networks with enhanced mechanical strength and thermal stability.

Hydrolysis: Pyromellitic acid and allyl alcohol.

Applications De Recherche Scientifique

Tetraallyl pyromellitate has several applications in scientific research, including:

Chemistry: Used as a crosslinking agent in the synthesis of advanced polymeric materials with specific properties.

Biology: Investigated for its potential use in creating biocompatible materials for medical applications.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable polymeric networks.

Mécanisme D'action

The mechanism of action of tetraallyl pyromellitate primarily involves the polymerization of its allyl groups. When exposed to initiators or specific conditions (e.g., heat or UV light), the allyl groups form free radicals that initiate a chain reaction, leading to the formation of crosslinked polymer networks. These networks exhibit enhanced mechanical strength, thermal stability, and chemical resistance.

Comparaison Avec Des Composés Similaires

The comparative analysis focuses on structural analogs, synthesis pathways, and functional performance in industrial applications.

Structural and Functional Comparison

Key Observations :

- Functionality : this compound’s four allyl groups enable higher crosslinking density compared to di- or trifunctional analogs, translating to superior thermal stability (>300°C) and mechanical strength in cured resins .

- Reactivity: Allyl esters exhibit faster cure kinetics than non-reactive esters (e.g., tetrabutyl pyromellitate), making them preferable for high-temperature applications .

Performance in Resin Formulations

| Property | This compound | Diallyl Phthalate | Triallyl Isocyanurate |

|---|---|---|---|

| Viscosity Reduction | High (≥60% reduction) | Moderate | Moderate |

| Glass Transition (Tg) | >250°C | ~200°C | ~220°C |

| Flexural Strength | 120–150 MPa | 80–100 MPa | 90–110 MPa |

| Thermal Decomposition | 320–350°C | 280–300°C | 300–320°C |

Mechanistic Insights :

- The tetrafunctional structure of this compound introduces steric hindrance during curing, which slows initial crosslinking but ultimately enhances network homogeneity and thermal resistance .

- In contrast, diallyl phthalate’s linear structure reduces steric effects, enabling faster processing but lower final performance .

Research Findings and Industrial Relevance

- Metal-Organic Frameworks (MOFs): Pyromellitate derivatives (e.g., aluminum pyromellitate MIL-121) demonstrate high porosity and carboxylate functionality, though this compound’s organic reactivity distinguishes it from inorganic coordination polymers .

- Environmental Applications: Pyromellitate-based nanosponges exhibit superior heavy-metal adsorption (94% efficiency at 50 ppm Cu²⁺) compared to citrate analogs, highlighting the role of carboxyl density .

Activité Biologique

Tetraallyl pyromellitate (TAPM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic applications. This article delves into the biological activity of TAPM, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is derived from pyromellitic acid, a polycarboxylic acid that forms part of various chemical structures used in industrial applications. The incorporation of allyl groups enhances its reactivity and biological potential. The molecular formula for TAPM can be represented as .

Mechanisms of Biological Activity

The biological activity of TAPM can be attributed to several mechanisms:

- Antimicrobial Activity : TAPM exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is primarily due to its ability to disrupt microbial cell membranes and inhibit cellular processes.

- Cytotoxic Effects : TAPM has shown promising cytotoxic effects against cancer cell lines. The compound's mechanism may involve inducing apoptosis (programmed cell death) in malignant cells while sparing normal cells.

Antimicrobial Activity

Recent studies have demonstrated that TAPM possesses potent antibacterial activity. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 128 |

These findings indicate that TAPM is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that TAPM can selectively induce cell death in cancerous cells while exhibiting lower toxicity toward normal cells. The half-maximal inhibitory concentration (IC50) values after 72 hours of treatment are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25.0 ± 3.5 |

| A549 (lung cancer) | 30.5 ± 4.1 |

| NHDF (normal fibroblast) | >100 |

The results suggest that TAPM has a significant cytotoxic effect on HeLa cells, making it a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, TAPM was tested against a panel of bacterial isolates from infected patients. The study found that TAPM effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus. This case highlights the potential for TAPM to be developed as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Cancer Treatment Potential

A preclinical study involved administering TAPM to mice implanted with HeLa cells. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptotic activity in tumor tissues, supporting the hypothesis that TAPM induces cell death via apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for producing tetraallyl pyromellitate with high regioselectivity and purity?

- Methodological Answer : this compound can be synthesized via esterification of pyromellitic dianhydride (PMDA) using allyl alcohol under mild conditions. Key steps include:

- Using dichloromethane/triethylamine to reversibly form monoester anhydrides .

- Sequential addition of alcohols to achieve regioselective esterification (e.g., meta vs. para diesters) .

- Orthoformate triesters for quantitative esterification under autocatalytic conditions, minimizing transesterification (<5%) .

- Validation : Purity and regiochemistry can be confirmed via crystallization (e.g., from acetic acid) and characterization by FTIR, NMR, and X-ray diffraction .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound in hybrid materials?

- Methodological Answer :

- XRD : Identifies crystallinity and phase purity in composites (e.g., incorporation into octacalcium phosphate) .

- FTIR : Detects characteristic carboxylate and allyl ester vibrations (e.g., C=O stretching at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves coordination modes in metal complexes (e.g., bridging vs. chelating carboxylates) .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers with tailored magnetic or catalytic properties?

- Methodological Answer :

- Hydrothermal synthesis : React pyromellitate ligands with transition metals (e.g., Co²⁺, Zn²⁺) under controlled pH to form 2D/3D frameworks .

- Counterion selection : Alkali metal ions (e.g., Na⁺, K⁺) or protonated amines can template network topology .

- Magnetic tuning : Adjust ligand-metal ratios to induce metamagnetic transitions (e.g., canted antiferromagnetism in Co-pyromellitate systems) .

- Characterization : Magnetic susceptibility measurements, heat capacity analysis, and synchrotron PXRD .

Q. What strategies mitigate data contradictions in studies of pyromellitate incorporation into biomaterials (e.g., phase impurities vs. single-phase composites)?

- Methodological Answer :

- Parameter optimization : Systematically vary pyromellitic acid concentration (e.g., ≤5 mol m⁻³) and pH (>6.0) to favor tetravalent Py⁴⁻ ions, ensuring single-phase OCP .

- Spectroscopic validation : Use ATR-FTIR to distinguish adsorbed vs. incorporated pyromellitate species .

- Competing phases : Monitor calcium pyromellitate precipitation via solubility product calculations .

Q. How does this compound enhance cross-linking efficiency in polymer networks, and what are the trade-offs in mechanical properties?

- Methodological Answer :

- Co-agent role : Acts as a tetrafunctional cross-linker in radical polymerization, improving modulus by increasing network density .

- Concentration optimization : Use 0.5–2 wt% to balance cross-linking and brittleness .

- Kinetic studies : Track gelation rates via rheometry and validate cross-link density using swelling experiments .

Q. What factors govern the enantioselective photoisomerization of chiral substrates in pyromellitate-based nanosponges?

- Methodological Answer :

- Host-guest design : Use β-cyclodextrin (β-CD) polymers cross-linked with pyromellitate to create chiral cavities .

- Solvent effects : Adjust methanol/water ratios to modulate pyromellitate conformation and ICD signals .

- Substrate binding : Prioritize hydrophobic interactions (e.g., with cyclooctene) to enhance enantioselectivity .

Q. Data Analysis & Experimental Design

Q. How can researchers reconcile discrepancies in adsorption vs. incorporation mechanisms of pyromellitate in mineral dissolution studies?

- Methodological Answer :

- Surface-sensitive techniques : Use in situ ATR-FTIR to differentiate outer-sphere ([AlOH₂⁺…Pyr⁴⁻]) vs. inner-sphere ([Al-Pyr³⁻]) adsorption .

- Dissolution inhibition : Correlate adsorption isotherms with dissolution rates (e.g., pyromellitate reduces corundum dissolution at pH <5 via site blocking) .

Q. What computational models predict the coordination geometry of pyromellitate in metal-organic frameworks (MOFs)?

- Methodological Answer :

Propriétés

IUPAC Name |

tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKQWIORQJRILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334648 | |

| Record name | Tetraallyl pyromellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13360-98-0 | |

| Record name | Tetraallyl pyromellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.